![molecular formula C19H20FN3OS B2505997 2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 897464-17-4](/img/structure/B2505997.png)
2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone
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Overview
Description
The compound of interest, 2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone, is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound that has garnered attention due to its potential biological activities. Although the exact compound is not described in the provided papers, they do discuss closely related compounds and their synthesis, structural analysis, and biological evaluation, which can provide insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related imidazo[2,1-b]thiadiazole derivatives involves multi-step reactions starting with appropriate precursors. For instance, one study describes the preparation of a morpholinomethyl derivative via an intermediate imidazo[2,1-b][1,3,4]thiadiazole compound . Another study reports the synthesis of novel analogues with various substitutions on the imidazothiadiazole molecule, indicating the versatility of the synthetic routes for these compounds . These methods typically involve condensation reactions, as seen in the synthesis of a 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole derivative .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using spectroscopic techniques such as IR, 1H-NMR, and X-ray crystallography. The crystal structure analysis reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to the stability of the supramolecular network . These interactions are crucial for understanding the compound's behavior in solid-state and could be similar for the compound of interest.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions for the compound of interest, they do provide insights into the reactivity of similar imidazo[2,1-b]thiadiazole derivatives. These compounds can undergo various chemical transformations, including substitutions and additions, depending on the functional groups present and the reaction conditions employed. The studies suggest that the imidazo[2,1-b]thiadiazole core is a versatile scaffold for chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-b]thiadiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents, such as fluorine atoms or methoxy groups, can affect properties like solubility, melting point, and chemical stability. The spectroscopic data provided in the studies are essential for characterizing these properties and understanding the compound's behavior under different conditions .
Biological Activity
Although not directly related to the compound of interest, the biological evaluation of similar compounds provides a context for potential applications. For example, certain novel analogues of imidazo[2,1-b]thiadiazole have shown potent anticancer activity against leukemia cells, with some inducing apoptosis without cell cycle arrest . This suggests that the compound of interest may also possess interesting biological properties worthy of further investigation.
Scientific Research Applications
Anticancer Applications
Imidazo[2,1-b][1,3]thiazole Derivatives as Anticancer Agents : A study proposed a new method for assembling the imidazo[2,1-b][1,3]thiazole system. This included screening for antitumor activity in compounds such as 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]-thiazol-6-yl)ethanone, showing moderate ability to suppress the growth of kidney cancer cells, with lesser effects on prostate cancer, colon cancer, and leukemia cells (Л. М. Потиха & В. С. Броварец, 2020).
Thiazolyl(Hydrazonoethyl)Thiazoles Against Breast Cancer : A study synthesized novel thiazolyl(hydrazonoethyl)thiazole derivatives, showing promising antitumor activities against MCF-7 tumor cells (Huda K. Mahmoud et al., 2021).
Anticancer Agents with Levamisole Analogs : Novel analogs of Levamisole, an imidazo[2,1-b]thiazole derivative, were synthesized and evaluated for biological activity on leukemia cells. Some compounds exhibited strong cytotoxicity and were suggested as potential chemotherapeutic agents (S. Karki et al., 2011).
Antimicrobial Applications
Antimicrobial Activity of Imidazo[2,1-b][1,3]thiazole Derivatives : A study synthesized compounds starting from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide, revealing some compounds with promising antimicrobial activities (N. Güzeldemirci & O. Küçükbasmacı, 2010).
Synthesis of Imidazo[2,1-b]thiazole Derivatives for Antimicrobial Applications : This study explored the synthesis of imidazo[2,1-b]thiazole derivatives by reaction with α-bromo aralkyl ketones, showing good to excellent antibacterial activity, and some analogs exhibited good antimalarial activity (Rajesh H. Vekariya et al., 2017).
Future Directions
properties
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3OS/c1-13-6-8-22(9-7-13)18(24)10-16-12-25-19-21-17(11-23(16)19)14-2-4-15(20)5-3-14/h2-5,11-13H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQIIHPXFXECLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone |
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